Epomediol Epomediol Epomediol is a member of oxanes.
Brand Name: Vulcanchem
CAS No.: 38223-98-2
VCID: VC14532500
InChI: InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
SMILES:
Molecular Formula: C10H18O3
Molecular Weight: 186.25 g/mol

Epomediol

CAS No.: 38223-98-2

Cat. No.: VC14532500

Molecular Formula: C10H18O3

Molecular Weight: 186.25 g/mol

* For research use only. Not for human or veterinary use.

Epomediol - 38223-98-2

Specification

CAS No. 38223-98-2
Molecular Formula C10H18O3
Molecular Weight 186.25 g/mol
IUPAC Name 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Standard InChI InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
Standard InChI Key JSNQSLSBBZFGBM-UHFFFAOYSA-N
Canonical SMILES CC1(C2CC(C(O1)(C(C2)O)C)O)C
Melting Point 164 - 165 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Epomediol belongs to the organoheterocyclic class of oxanes, featuring a 2-oxabicyclo[2.2.2]octane core substituted with hydroxyl groups at positions 6 and 7 and methyl groups at positions 1, 3, and 3 (Figure 1). Its rigid bicyclic framework contributes to unique stereoelectronic properties, as evidenced by:

Table 1: Key Physicochemical Properties of Epomediol

PropertyValue
Molecular FormulaC₁₀H₁₈O₃
Exact Mass186.1256 g/mol
Topological Polar Surface Area49.70 Ų
XlogP0.20
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3

The compound’s low lipophilicity (XlogP = 0.20) and moderate polar surface area suggest balanced membrane permeability and solubility, consistent with its 90.93% predicted human intestinal absorption .

Stereochemical Considerations

The exo,exo configuration of the 6,7-diol groups creates a pseudo-C₂ symmetry axis, enabling specific molecular interactions with biological targets. Nuclear Overhauser effect (NOE) studies on analogous bicyclic ethers indicate restricted rotation about the oxabicyclo scaffold, which may enhance target binding specificity .

Pharmacological Profile and Mechanism of Action

Hepatobiliary Effects

Epomediol exerts pronounced choleretic activity by upregulating bile acid synthesis. In ethinyloestradiol-induced cholestatic rats, epomediol (100 mg/kg i.p. for 5 days) reversed bile flow reduction by 42% and increased biliary secretion of bile acids (+74%) and cholesterol (+42%) . This effect correlates with induction of hepatic cytochrome P450 7A1 (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway.

Table 2: Comparative Bile Parameters in Cholestatic Rats

ParameterControlEthinyloestradiolEpomediol + Ethinyloestradiol
Bile Flow (µL/min)2.8 ± 0.31.2 ± 0.2*2.1 ± 0.4†
Bile Acids (nmol/min)58 ± 722 ± 5*48 ± 6†
Cholesterol (nmol/min)12 ± 25 ± 1*10 ± 2†
*Data expressed as mean ± SEM; p < 0.05 vs control; †p < 0.05 vs ethinyloestradiol

Predicted Molecular Targets

Super-PRED analysis identifies six high-probability targets (probability >80%):

Table 3: Predicted Protein Targets of Epomediol

TargetProbabilityBiological Role
MAP kinase ERK298.92%Cell proliferation/differentiation
NF-κB p105 subunit91.83%Inflammatory signaling
DNA-(apurinic/apyrimidinic) lyase88.33%DNA repair
Cannabinoid CB1/CB2 receptors81.46%/81.37%Endocannabinoid signaling

Notably, ERK2 modulation may explain epomediol’s anti-apoptotic effects in hepatocytes, while CB1/CB2 receptor interactions suggest potential immunomodulatory properties .

ParameterPredictionClinical Implication
Blood-Brain Barrier Penetration67.50%Possible CNS side effects
CYP3A4 Inhibition95.86%High drug-drug interaction risk
Acute Oral ToxicityClass III (LD₅₀ >500 mg/kg)Moderate safety margin

Toxicity Considerations

While epomediol shows low mutagenic potential (Ames test negative prediction: 61%), concerns exist regarding:

  • Reproductive toxicity: 58.89% probability of affecting fetal development

  • Mitochondrial toxicity: 58.75% risk of impairing oxidative phosphorylation

  • Nephrotoxicity: 55.33% likelihood of renal tubular injury

Therapeutic Applications and Clinical Prospects

Cholestasis Management

Epomediol’s dual action—stimulating bile acid synthesis while inhibiting OATP1B1/1B3 transporters (95.30%/97.32%)—positions it as a potential therapy for estrogen-induced cholestasis. The 74% increase in biliary bile acid output demonstrates capacity to overcome transporter downregulation in cholestatic states .

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